Lipophilicity Advantage: Higher LogP vs. Shorter-Chain and Des-Chloro Analogs
The target compound exhibits a calculated LogP of 5.81, which is 0.60 log units higher than its des-chloro analog 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole (LogP 5.21) [1][2]; 1.37 log units higher than the 5-methyl analog 4-chloro-5-methyl-3-(nonafluorobutyl)-1H-pyrazole (LogP 4.45) [3]; and 2.10 log units higher than the trifluoromethyl analog 4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (LogP 3.71) [4]. These LogP differences are expected to translate into significantly enhanced membrane permeability and tissue distribution, consistent with the established correlation between perfluoroalkyl chain length and lipophilicity in fluorinated pyrazoles [5].
Δ+0.60 – +2.10
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.81 (Chembase/JChem calculation) |
| Comparator Or Baseline | Des-chloro analog: LogP = 5.21; 5-Methyl analog: LogP = 4.45; CF₃ analog: LogP = 3.71 |
| Quantified Difference | ΔLogP = +0.60 (vs. des-chloro); +1.37 (vs. 5-methyl); +2.10 (vs. CF₃ analog) |
| Conditions | Predicted LogP values calculated by JChem algorithm; data sourced from Chembase compound entries |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and blood-brain barrier penetration, making this compound a preferred starting point when target engagement in lipophilic compartments or intracellular targets is required.
- [1] Chembase. 4-chloro-3-(nonafluorobutyl)-5-phenyl-1H-pyrazole (CBID: 97501). http://www.chembase.cn/molecule-97501.html (accessed 2026-05-06). LogP = 5.8143277. View Source
- [2] Chembase. 3-(nonafluorobutyl)-5-phenyl-1H-pyrazole (CBID: 93548). http://www.chembase.cn/molecule-93548.html (accessed 2026-05-06). LogP = 5.2102833. View Source
- [3] Chembase. 4-chloro-5-methyl-3-(nonafluorobutyl)-1H-pyrazole (CBID: 100872). http://www.chembase.cn/molecule-100872.html (accessed 2026-05-06). LogP = 4.446663. View Source
- [4] Chembase. 4-chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole. https://en.chembase.cn/molecule-7296.html (accessed 2026-05-06). LogP = 3.7123997. View Source
- [5] Komarov, I. V.; et al. New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones. Tetrahedron Lett. 2016, 57 (14), 1555–1559. DOI: 10.1016/j.tetlet.2016.02.097. View Source
